N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-16-10-17(25)24(14-8-6-13(21)7-9-14)23-18(16)19(26)22-11-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMBQQFYHFYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the substituents: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings or the pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a pyridazine-carboxamide scaffold with several analogs, but substituent variations critically influence physicochemical and pharmacological properties. Key comparisons include:
Table 1: Substituent Comparison of Pyridazine Derivatives
Key Observations :
- Aromatic Substitutions : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to benzyl (e.g., compound 6 in ) or trifluoromethylphenyl groups (e.g., ).
- Carboxamide Moieties : The 2-chlorobenzyl carboxamide in the target compound introduces steric bulk and lipophilicity, contrasting with simpler aryl carboxamides (e.g., ).
- Position 4 : The methoxy group in the target compound likely improves solubility compared to trifluoromethyl or hydrogen substituents .
Hypothetical Activity Trends :
- Electron-Withdrawing Groups : The 4-fluorophenyl and 2-chlorobenzyl groups may enhance target binding through hydrophobic interactions, similar to trifluoromethyl-substituted analogs .
- Methoxy vs. Trifluoromethyl : The methoxy group could reduce potency but improve pharmacokinetics (e.g., oral bioavailability) compared to trifluoromethyl analogs .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The compound's chemical structure is characterized by the presence of a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of halogen substituents (chlorine and fluorine) and a methoxy group may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that modifications to the dihydropyridazine structure can enhance antitumor efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Specifically, it may act as an inhibitor of Met kinase, which is crucial for tumor growth and metastasis. The structural modifications in related compounds have shown improved potency against this target .
The biological activity of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to bind effectively to the active sites of kinases, inhibiting their function and thereby disrupting signaling pathways critical for cell proliferation.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their antitumor effects .
- Cell Cycle Arrest : There is evidence that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction yields be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyridazine core formation followed by functionalization. Key steps include:
- Coupling reactions : Amide bond formation between substituted pyridazine intermediates and chlorophenylmethylamine derivatives.
- Optimization : Use Design of Experiments (DoE) to evaluate parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling efficiency .
- Yield Improvement : Evidence suggests using polar aprotic solvents (e.g., DMF) at 80–100°C with Pd-based catalysts, achieving yields >75% .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 100°C | +22% efficiency |
| Catalyst Loading | 0.5–5 mol% | 3 mol% | +15% yield |
| Reaction Time | 6–24 hours | 12 hours | Balances purity |
(Basic)
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use C18 columns with a methanol/water gradient (70:30 v/v) for purity assessment (>98% by area normalization) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substitution patterns (e.g., methoxy group at δ 3.8 ppm, dihydropyridazine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 428.09) and fragmentation patterns .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Critical Peaks/Features | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.2–7.5 (multiplet) | Chlorophenyl and fluorophenyl |
| ¹³C NMR | δ 168.5 (carbonyl) | Dihydropyridazine C=O |
| FT-IR | 1720 cm⁻¹ (stretch) | Amide C=O |
(Advanced)
Q. How can computational modeling (e.g., DFT calculations or molecular docking) guide the understanding of this compound's reactivity and bioactivity?
Methodological Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the pyridazine ring’s electron-deficient regions may favor nucleophilic substitutions .
- Bioactivity Insights : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. Evidence shows the fluorophenyl group enhances hydrophobic interactions in enzyme active sites .
(Advanced)
Q. What experimental strategies are recommended for resolving contradictory data regarding this compound's biological activity across different assay systems?
Methodological Answer:
- Assay Standardization : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to cross-validate results.
- Data Triangulation : Combine in vitro (cell-free) and cell-based assays to distinguish direct inhibition from off-target effects.
- Statistical Analysis : Apply multivariate ANOVA to identify confounding variables (e.g., serum proteins in cell media altering bioavailability) .
(Advanced)
Q. What considerations are essential when designing structure-activity relationship (SAR) studies for pyridazinedione derivatives?
Methodological Answer:
- Core Modifications : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to assess steric/electronic effects.
- Pharmacophore Mapping : Use X-ray crystallography or molecular dynamics to define essential hydrogen-bonding motifs.
- Biological Context : Prioritize assays relevant to hypothesized mechanisms (e.g., kinase inhibition vs. cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
